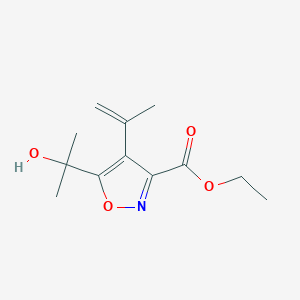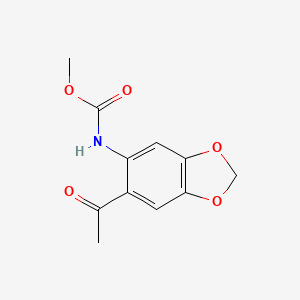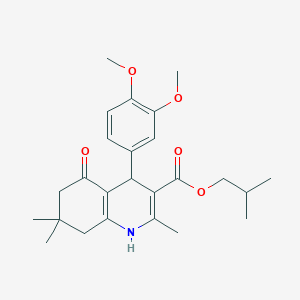![molecular formula C20H19N3O2 B14943245 Ethyl 2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline-5-carboxylate](/img/structure/B14943245.png)
Ethyl 2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline-5-carboxylate is a heterocyclic compound that belongs to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazole ring fused with a quinazoline moiety, makes it an interesting subject for scientific research.
Méthodes De Préparation
The synthesis of ethyl 2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline-5-carboxylate typically involves a multi-step process. One common method is the [3+2] dipolar cycloaddition reaction, which is followed by regioselective ring expansion. This method is efficient and metal-free, making it suitable for industrial production . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
Ethyl 2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its antitumor activity, with some derivatives showing inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Additionally, it has been identified as a catalytic inhibitor of DNA gyrase, an enzyme essential for DNA replication . These properties make it a promising candidate for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of ethyl 2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline-5-carboxylate involves its interaction with specific molecular targets. For instance, its inhibitory effect on CDKs is achieved by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Similarly, its inhibition of DNA gyrase disrupts the supercoiling of DNA, which is essential for DNA replication and transcription .
Comparaison Avec Des Composés Similaires
Ethyl 2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline-5-carboxylate can be compared with other pyrazoloquinazoline derivatives, such as pyrazolo[1,5-c]quinazolinone. While both compounds share a similar core structure, the presence of different substituents can significantly alter their biological activities and chemical properties . For example, pyrazolo[1,5-c]quinazolinone derivatives have been studied for their antitumor and anti-inflammatory activities, highlighting the versatility of this chemical scaffold .
Conclusion
This compound is a compound with significant potential in scientific research and therapeutic applications Its unique structure and diverse chemical reactivity make it an interesting subject for further study
Propriétés
Formule moléculaire |
C20H19N3O2 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
ethyl 2-methyl-5-phenyl-6H-pyrazolo[1,5-c]quinazoline-5-carboxylate |
InChI |
InChI=1S/C20H19N3O2/c1-3-25-19(24)20(15-9-5-4-6-10-15)21-17-12-8-7-11-16(17)18-13-14(2)22-23(18)20/h4-13,21H,3H2,1-2H3 |
Clé InChI |
UDGDPVKMHMEVJF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(NC2=CC=CC=C2C3=CC(=NN31)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-(3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate](/img/structure/B14943167.png)
![1-(4-chlorophenyl)-N,4-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B14943173.png)
![1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B14943192.png)
![2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid](/img/structure/B14943194.png)

![4-(furan-2-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14943208.png)
![3-(4-methoxyphenyl)-N-[2-(phenylsulfanyl)phenyl]propanamide](/img/structure/B14943213.png)

![7-(4-methoxyphenyl)-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B14943218.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943220.png)

![3-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]-1-(2-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B14943231.png)
![N-(3-chlorophenyl)-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14943251.png)

